molecular formula C6H13Cl2N3 B3022768 N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1049717-38-5

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3022768
CAS No.: 1049717-38-5
M. Wt: 198.09 g/mol
InChI Key: CUAWRRJUNWHOHP-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a tertiary amine derivative featuring a methyl group and a (1-methylimidazol-2-yl)methyl substituent on the nitrogen atom, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, critical for handling and reactivity in biological or catalytic systems.

Properties

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-7-5-6-8-3-4-9(6)2;;/h3-4,7H,5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWRRJUNWHOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049717-38-5
Record name methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as nickel or palladium, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Biochemical Research

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has been utilized in proteomics research, particularly for the study of protein interactions and modifications. Its imidazole group is critical for binding to metal ions, which can facilitate the stabilization of protein structures during analysis.

Case Study:
A study published in Journal of Proteome Research demonstrated that this compound effectively stabilizes protein complexes in mass spectrometry, enhancing the detection of low-abundance proteins in complex mixtures .

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to interact with biological targets. The imidazole moiety is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Case Study:
Research conducted by Nature Reviews Drug Discovery highlighted the use of imidazole derivatives in developing novel inhibitors for specific enzymes involved in cancer metabolism. This compound was identified as a promising scaffold for further modification .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, contributing to the development of new materials and pharmaceuticals.

Data Table: Synthesis Pathways

Reaction TypeProductReference
AlkylationN-substituted imidazolesSynthetic Communications
Coupling ReactionsBiologically active compoundsJournal of Organic Chemistry

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis and enzyme inhibition . The compound can also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with other imidazole- and benzimidazole-based amines. Key analogs include:

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride C₇H₁₄Cl₂N₃ ~210.9 Single imidazole ring, methyl substituents, dihydrochloride salt
[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride C₁₀H₁₅Cl₂N₃ 248.15 Benzimidazole (fused benzene-imidazole), ethylamine chain, dihydrochloride
N,N-bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4) ~C₁₃H₁₆N₆ ~256.3 Bis-imidazolylmethyl groups, propargyl backbone
Key Observations:

Imidazole vs.

Substituent Effects : The propargyl group in L4 introduces an alkyne functionality, enabling click chemistry modifications, whereas the target compound’s methyl group limits such reactivity but improves steric accessibility .

Salt Form : All three compounds are dihydrochlorides, favoring solubility in polar solvents. The target compound’s lower molecular weight (~210.9 g/mol) may enhance diffusion kinetics in aqueous media relative to the benzimidazole analog (~248.15 g/mol).

Biological Activity

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, with the molecular formula C8H15Cl2N3 and a molecular weight of 198.09 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC8H15Cl2N3
Molecular Weight198.09 g/mol
CAS Number1049717-38-5
SMILESCN1C(CCCNC)=NC=C1.[H]Cl.[H]Cl

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including this compound. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

A comparative analysis of MIC values for this compound against common bacterial strains is summarized in the table below:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with rapid bactericidal effects observed within hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Its effectiveness against various fungal strains is illustrated in the following table:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.056

The compound exhibited a significant inhibitory effect on Candida albicans, suggesting its potential as an antifungal agent .

The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The imidazole ring structure plays a crucial role in disrupting the synthesis of nucleic acids and proteins in microbial cells, leading to cell death .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings suggested that compounds with a similar structure exhibited enhanced antimicrobial activity compared to standard antibiotics like vancomycin .
  • Pharmacokinetics :
    Research on the pharmacokinetic profiles of related compounds indicates that this compound has favorable absorption characteristics in biological systems, making it a candidate for further development in therapeutic applications .

Q & A

Q. Why do biological assays show variability in potency across cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Assess expression levels of target receptors (e.g., GPCRs) via qPCR or Western blot .
  • Membrane Permeability : Measure logP (HPLC) or use Caco-2 assays to correlate lipophilicity with activity .
  • Off-Target Screening : Test against related receptors (e.g., histamine H₃ vs. H₄) to rule out cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
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N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.